molecular formula C9H10F2N2O2 B13047285 Methyl(R)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl

Methyl(R)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl

Cat. No.: B13047285
M. Wt: 216.18 g/mol
InChI Key: RGMFZIQPHMUXRQ-ZCFIWIBFSA-N
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Description

Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms and an amino acid ester moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amino Acid Ester Formation: The amino acid ester moiety is introduced through esterification reactions involving methyl chloroformate and the corresponding amino acid.

    Final Coupling: The pyridine ring and the amino acid ester are coupled using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl®-2-amino-3-(2,6-dichloropyridin-3-YL)propanoate2hcl: Similar structure but with chlorine atoms instead of fluorine.

    Methyl®-2-amino-3-(2,6-dibromopyridin-3-YL)propanoate2hcl: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

This detailed article provides a comprehensive overview of Methyl®-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoate

InChI

InChI=1S/C9H10F2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3/t6-/m1/s1

InChI Key

RGMFZIQPHMUXRQ-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(N=C(C=C1)F)F)N

Canonical SMILES

COC(=O)C(CC1=C(N=C(C=C1)F)F)N

Origin of Product

United States

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